3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE
Description
3-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide is a heterocyclic compound featuring a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and a propanehydrazide side chain. Structural elucidation of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP for visualization .
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c16-17-15(20)3-4-18-5-7-19(8-6-18)10-12-1-2-13-14(9-12)22-11-21-13/h1-2,9H,3-8,10-11,16H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGVJMVNMMOLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. One common method involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable catalyst to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)piperazine. This intermediate is then reacted with a propanehydrazide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2H-1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZIN-1-YL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, while the piperazine ring may enhance binding affinity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
The European Patent Application lists pyrido[1,2-a]pyrimidin-4-one derivatives with benzodioxol and piperazine substituents:
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Derivatives with methyl, (3R)-methyl, and (3R,5S)-dimethylpiperazine groups.
Key Differences :
- Core Scaffold: The patent compounds feature a pyridopyrimidinone core, whereas the target compound has a linear piperazine-propanehydrazide structure.
- Functional Groups : The hydrazide chain in the target compound is absent in the patent derivatives, which instead focus on methyl-substituted piperazines.
- Potential Bioactivity: The benzodioxol-piperazine motif in both suggests possible central nervous system (CNS) activity, but the hydrazide group in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or altered receptor binding .
Table 1: Structural and Functional Comparison
Triazolothiadiazole Derivatives ()
The synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles from gallic acid derivatives demonstrates antiviral activity against cucumber mosaic virus.
Key Differences :
- Heterocyclic Core : Triazolothiadiazole vs. the piperazine-hydrazide system.
- Functional Groups : Methyl ether and thiadiazole groups in the triazolothiadiazoles contrast with the benzodioxol and hydrazide in the target compound.
- Bioactivity : While the triazolothiadiazoles show antiviral effects, the target compound’s hydrazide group may target different pathways (e.g., enzyme inhibition via chelation or hydrogen bonding) .
Hydrazide-Containing Heterocycles ()
Reactions involving triazole derivatives yield hydrazide-containing heterocycles like 4-aminothiazole-5-carboxylates.
Research Findings and Implications
Structural Insights from Crystallography
The use of SHELX and ORTEP in crystallographic refinement ensures accurate determination of bond lengths and angles, critical for comparing electronic and steric effects. For example, the benzodioxol-piperazine moiety’s planarity and hydrazide conformation could influence binding to biological targets .
Biological Activity
3-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide is a complex organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name: 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanehydrazide
- Molecular Formula: C15H22N4O3
The structure features a benzodioxole moiety linked to a piperazine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzodioxole group may engage with enzymes or receptors, while the piperazine ring enhances binding affinity. This interaction can lead to modulation of biochemical pathways, contributing to its pharmacological effects.
Antidiabetic Activity
Recent studies have shown that derivatives of benzodioxole exhibit significant antidiabetic properties. For instance, compounds related to this compound have demonstrated potent inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays revealed IC50 values as low as 0.68 µM, indicating strong efficacy against this target .
Anticancer Activity
The compound's derivatives have also been evaluated for anticancer potential. In vitro studies indicated that certain analogs displayed significant cytotoxic effects on various cancer cell lines. For example, compounds derived from similar structures were reported to have IC50 values ranging from 26 µM to 65 µM against different cancer types .
Case Study 1: Antidiabetic Effects
A study involving streptozotocin-induced diabetic mice demonstrated that treatment with a related benzodioxole derivative resulted in improved glycemic control and reduced complications associated with diabetes. The compound was administered in five doses, leading to significant reductions in blood glucose levels compared to control groups .
Case Study 2: Anticancer Effects
In another investigation, a series of benzodioxole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One specific derivative showed promising results by significantly reducing cell viability in vitro while exhibiting minimal toxicity in normal cell lines .
Summary of Biological Activities
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Antidiabetic | α-Amylase | 0.68 µM | Strong inhibition observed in vitro |
| Anticancer | Various cancer cell lines | 26–65 µM | Significant cytotoxicity with low normal cell toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
